5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole

Vue d'ensemble

Description

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H19BN2O2 and its molecular weight is 222.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole (CAS Number: 1487355-92-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

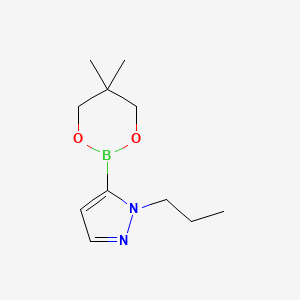

The compound features a pyrazole ring substituted with a dioxaborinane moiety. Its molecular formula is CHBNO, with a molecular weight of approximately 222.09 g/mol . The presence of the dioxaborinane group is believed to enhance the compound's biological activity through various mechanisms.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The pyrazole pharmacophore has been associated with significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

Key Findings:

- Selectivity and Efficacy : Compounds similar to this compound have demonstrated high selectivity indices for COX-2 over COX-1. For instance, a related derivative exhibited an IC value of 0.034 µM for COX-2 inhibition .

- Safety Profile : Histopathological evaluations indicated minimal degenerative changes in vital organs like the stomach and liver in animal models treated with pyrazole derivatives, suggesting a favorable safety profile .

Antioxidant Properties

Research indicates that pyrazole derivatives can also exhibit antioxidant activity. This property is essential for mitigating oxidative stress-related damage in cells.

Case Study Example :

A study demonstrated that certain pyrazole derivatives could scavenge free radicals effectively, reducing oxidative damage in vitro. This activity correlates with their potential therapeutic applications in conditions characterized by oxidative stress .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- Inhibition of Pro-inflammatory Cytokines : Pyrazole compounds have been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Interaction with Enzymatic Pathways : The dioxaborinane moiety may facilitate interactions with specific enzymes involved in inflammatory processes.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and selectivity indices of selected pyrazole derivatives compared to this compound:

| Compound Name | COX-2 IC (µM) | Selectivity Index (SI) | Anti-inflammatory Activity (%) |

|---|---|---|---|

| Compound A | 0.034 | 353.8 | 96% |

| Compound B | 0.052 | 344.56 | 82% |

| This compound | TBD | TBD | TBD |

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary areas of interest for 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole is in medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives exhibit anticancer properties. The incorporation of the dioxaborinane moiety may enhance biological activity by improving solubility and bioavailability .

- Drug Design : The compound's unique structure allows for modifications that can lead to the development of novel pharmaceuticals targeting specific biological pathways. For instance, its ability to form stable complexes with metal ions could be exploited in drug delivery systems .

Materials Science

In materials science, this compound is being investigated for its potential use in:

- Polymer Synthesis : The dioxaborinane group can act as a functional handle in polymer chemistry, allowing for the synthesis of boron-containing polymers with enhanced thermal and mechanical properties .

- Nanomaterials : Research is ongoing into the use of this compound as a precursor for boron-doped nanomaterials, which could have applications in electronics and photonics due to their unique electronic properties .

Catalysis

The catalytic properties of this compound are also notable:

- Cross-Coupling Reactions : This compound can be utilized in palladium-catalyzed cross-coupling reactions. Its ability to stabilize palladium complexes enhances reaction efficiency and selectivity .

Example Reaction Conditions

| Reaction Type | Catalyst Used | Conditions | Yield |

|---|---|---|---|

| Cross-Coupling with Bromides | Tetrakis(triphenylphosphine)Pd(0) | Dioxane/H₂O at 80°C for 18h | Up to 100% |

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Polymer Applications

Research highlighted the successful incorporation of boron-containing compounds into polymer matrices. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers.

Propriétés

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-4-7-14-10(5-6-13-14)12-15-8-11(2,3)9-16-12/h5-6H,4,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTMJZDZNIVUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=NN2CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.